3,5-DIchloro-2-fluoro-6-methoxypyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

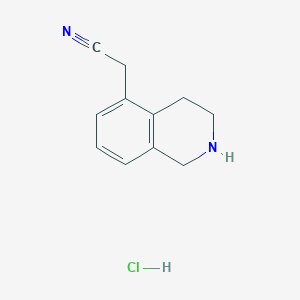

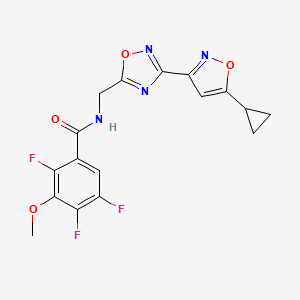

3,5-DIchloro-2-fluoro-6-methoxypyridine is a synthetic compound with the molecular formula C6H4Cl2FNO . It is a chemical transformation product and is used in the synthesis of various fluorinated pyridines .

Synthesis Analysis

The synthesis of fluorinated pyridines, including 3,5-DIchloro-2-fluoro-6-methoxypyridine, involves the introduction of fluorine atoms into lead structures . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis

The molecular structure of 3,5-DIchloro-2-fluoro-6-methoxypyridine is represented by the linear formula C6H4Cl2FNO . The presence of the strong electron-withdrawing substituent(s) in the aromatic ring gives fluoropyridines their interesting and unusual physical, chemical, and biological properties .Wissenschaftliche Forschungsanwendungen

Nucleoside Analogues Synthesis

Research by Nesnow and Heidelberger (1975) demonstrated the utility of related compounds in the synthesis of nucleoside analogues. Their work detailed the synthesis of 4-amino-5-fluoro-2-pyridone, a derivative obtained from the reduction and subsequent reactions of methoxy and nitropyridine compounds. This process was instrumental in creating nucleoside analogues such as 5-fluoro-3-deazacytidine and its derivatives, showcasing the potential of pyridine derivatives in medicinal chemistry and drug development Nesnow & Heidelberger, 1975.

Fluoropyridines Synthesis

Banks et al. (1974) explored the synthesis of polyfluoro-compounds, including the generation of 2-substituted tetrafluoropyridines. Their research highlighted methods for obtaining tetrafluoropyridine derivatives through reactions involving dichloro and difluoropyridine compounds with potassium fluoride, showcasing the versatility of pyridine derivatives in synthesizing compounds with potential applications in materials science and pharmaceuticals Banks, Haszeldine, Legge, & Rickett, 1974.

Environmental Monitoring

The development of Enzyme-linked Immunosorbent Assays (ELISAs) for detecting pyridine derivatives in environmental samples was detailed by J. and Hall (1996). This research provided methods for quantitating compounds like fluroxypyr and triclopyr in soil and water, indicating the environmental applications of pyridine derivatives in monitoring and managing agricultural chemicals J. and Hall, 1996.

Chemical Synthesis and Mechanisms

Zhi-yuan (2010) conducted a study on the synthesis and reaction mechanisms of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol, a compound closely related to 3,5-Dichloro-2-fluoro-6-methoxypyridine. This research provides insights into the chemical transformations and potential applications of such compounds in synthetic organic chemistry Mi Zhi-yuan, 2010.

Zukünftige Richtungen

Fluoropyridines, including 3,5-DIchloro-2-fluoro-6-methoxypyridine, have potential applications in various fields due to their unique properties . They are used in the synthesis of pharmaceuticals and agrochemicals . The development of fluorinated chemicals has been steadily increasing due to the high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .

Eigenschaften

IUPAC Name |

3,5-dichloro-2-fluoro-6-methoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FNO/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHRVYGURACNHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-DIchloro-2-fluoro-6-methoxypyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2630069.png)

![3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2630072.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2630084.png)